molecular formula C4H5NO4 B1221861 2-Oxosuccinamic acid CAS No. 33239-40-6

2-Oxosuccinamic acid

Cat. No.: B1221861
CAS No.: 33239-40-6
M. Wt: 131.09 g/mol
InChI Key: ONGPAWNLFDCRJE-UHFFFAOYSA-N
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Description

2-Oxosuccinamic acid, also known as 4-amino-2,4-dioxobutanoic acid, is a dicarboxylic acid monoamide. It is structurally related to succinamic acid, with an oxo group substitution at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Oxosuccinamic acid can be synthesized through the oxidation of succinamic acid. The reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the oxidation process .

Chemical Reactions Analysis

Types of Reactions: 2-Oxosuccinamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Oxosuccinamic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-oxosuccinamic acid involves its participation in metabolic pathways. It acts as an intermediate in the transamination of asparagine, leading to the formation of oxaloacetate and ammonia. This process is catalyzed by enzymes such as asparaginase and ω-amidase. The compound’s molecular targets include enzymes involved in amino acid metabolism .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual role as both an intermediate and a product in various metabolic pathways. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in synthetic chemistry and biochemistry .

Properties

IUPAC Name

4-amino-2,4-dioxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO4/c5-3(7)1-2(6)4(8)9/h1H2,(H2,5,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONGPAWNLFDCRJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60954878
Record name 4-Hydroxy-4-imino-2-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60954878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33239-40-6
Record name 2-Oxosuccinamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033239406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-4-imino-2-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60954878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The 4-amino-2,4-dioxobutanoic acid was synthesized using the diethyl-2-cyano-3-hydroxy-butenedioate prepared as described above. A 5-liter Morton flask was equipped with an air condenser. Diethyl-2-cyano3-hydroxy-butenedioate (214.2.grams, 1.00 mole, 1.0 equivalent) was dissolved in aqueous sodium hydroxide (1.0 M, 1000 milliliters, 4.0 equivalents) at room temperature in the flask while stirring the contents of the flask. After about one minute, a heating mantle was placed underneath the flask. Using the heating mantle, the flask was heated sufficiently for reflux while the reaction mixture was stirred. After about 4½ hours at reflux, the heat was removed and the reaction mixture was allowed to cool to room temperature and was stirred overnight at room temperature. The reaction solution was placed into an ice-water bath and acidified using 6M HCl until the pH of was equal to about 1. Solids formed after about 5 minutes. The solids were filtered. The colorless solids (27 grams) were analyzed by NMR and were found to include carbonate (13C-NMR δ=162 ppm). The bulk of the water was evaporated using a rotary evaporator at about 40° C. The solids were stirred in acetone (1000 milliliters) and then filtered. The acetone was then removed under a vacuum using a rotary evaporator followed by a vacuum pump to yield the 4-amino-2,4-dioxobutanoic acid in 56% yield (74 grams) as a light yellow solid that was used without further purification.
Name
diethyl-2-cyano-3-hydroxy-butenedioate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Diethyl-2-cyano3-hydroxy-butenedioate
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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